Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate
Description
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole and pyridine ring system. The molecule features a chlorine substituent at the 6-position of the pyridine ring and a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)4-8-6-13-5-7(11)2-3-9(13)12-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAPKJVKMGZWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN2C=C(C=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions . One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method convenient and efficient . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents such as palladium on carbon (Pd/C), and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate with key analogs:
*Note: The molecular weight of the target compound is inferred by adjusting the ethyl analog’s data .
Biological Activity
Overview
Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate (CAS No. 596820-69-8) is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article delves into its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
- Molecular Formula : C10H9ClN2O2
- Molecular Weight : 224.64 g/mol
- IUPAC Name : this compound
This compound exhibits biological activity through several mechanisms:
- Pharmacophore Similarity : The compound shares structural similarities with known pharmacophores such as imidazo[1,2-a]pyridines and n-(pyridin-2-yl)amides, which are associated with various biological activities including anticancer and antimicrobial properties.
- Biochemical Pathways : It is hypothesized that this compound may influence pathways similar to those affected by related compounds. The exact pathways remain an area of ongoing research but could include enzyme inhibition or receptor modulation.
- Chemical Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the synthesis of derivatives with potentially enhanced biological activities.
Biological Activity
Research indicates that this compound has shown promise in various biological assays:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential for this compound to exhibit similar properties.
- Anticancer Properties : Preliminary studies indicate that imidazo[1,2-a]pyridine derivatives may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.
Data Table of Biological Activities
Case Studies
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Anticancer Activity :
- Enzyme Inhibition Research :
- Pharmaceutical Development :
Q & A
What synthetic strategies are effective for preparing Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate, and how can reaction conditions be optimized?
Basic Research Question
The compound can be synthesized via a two-step one-pot method adapted from analogous imidazo[1,2-a]pyridine derivatives. A typical route involves cyclocondensation of heterocyclic amines (e.g., 6-chloro-2-aminopyridine) with active electrophiles like methyl bromoacetate. Reaction conditions include mild temperatures (60–80°C) and polar aprotic solvents (e.g., DMF or acetonitrile), yielding moderate to high purity (70–85%) . Optimization focuses on controlling stoichiometry, reaction time, and purification via column chromatography or recrystallization.
Advanced Research Question
For improved regioselectivity, microwave-assisted synthesis or catalytic systems (e.g., Pd/Cu) can enhance cyclization efficiency. Substituent positioning (e.g., chloro at C6) is critical for avoiding byproducts like 5- or 7-chloro isomers. Advanced characterization (e.g., X-ray crystallography) confirms structural fidelity .
How can researchers characterize the purity and stability of this compound under varying storage conditions?
Basic Research Question
Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (1H/13C). Stability studies under ambient light, humidity, and temperature (25°C vs. 4°C) reveal degradation pathways. For example, ester hydrolysis under acidic conditions generates carboxylic acid derivatives, detectable via LC-MS .
Advanced Research Question
Long-term stability (6–12 months) requires accelerated degradation studies (40°C/75% RH) with kinetic modeling. Solid-state stability is monitored via PXRD to detect polymorphic transitions. Impurity profiling (e.g., residual solvents) follows ICH guidelines .
What biological activities are associated with this compound, and how are its mechanisms of action studied?
Basic Research Question
Imidazo[1,2-a]pyridine derivatives exhibit antimicrobial , antiviral , and anticancer activities. Preliminary assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases.
The chloro substituent enhances lipophilicity, improving membrane permeability .
Advanced Research Question
Mechanistic studies use molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or DNA topoisomerases. Metabolomic profiling (e.g., LC-HRMS) identifies downstream biomarkers (e.g., ATP depletion in cancer cells) .
How do structural modifications (e.g., halogen substitution) influence the compound’s reactivity and bioactivity?
Basic Research Question
Replacing chlorine with bromine or iodine alters electronic properties (σ-hole effects) and reactivity in nucleophilic substitutions. For example, bromo analogs show higher antimicrobial potency but lower solubility .
Advanced Research Question
DFT calculations (B3LYP/6-31G*) quantify substituent effects on frontier molecular orbitals. Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity, favoring interactions with cysteine residues in enzymes .
What analytical challenges arise when resolving data contradictions in biological assays?
Basic Research Question
Contradictions may stem from assay variability (e.g., cell line heterogeneity). Standardization includes:
- Replicating assays ≥3 times.
- Using positive controls (e.g., doxorubicin for cytotoxicity).
- Validating via orthogonal methods (e.g., flow cytometry vs. Western blot) .
Advanced Research Question
Meta-analysis of published data identifies outliers. Machine learning models (e.g., random forest) correlate structural features (e.g., Cl vs. Br) with activity cliffs .
What safety protocols are recommended for handling this compound?
Basic Research Question
Halogenated imidazo[1,2-a]pyridines may exhibit acute toxicity (LD₅₀ ~200 mg/kg in rodents). Handling requires:
- PPE (gloves, lab coat, goggles).
- Fume hood use during synthesis.
- Waste disposal via halogen-specific protocols .
Advanced Research Question
In silico toxicity prediction (e.g., ProTox-II) assesses mutagenicity and hepatotoxicity. Metabolite identification (e.g., glutathione adducts) informs detoxification pathways .
How can researchers optimize the compound for in vivo studies?
Advanced Research Question
Prodrug design : Ester hydrolysis generates active carboxylic acids in vivo. Pharmacokinetic optimization includes:
- LogP adjustment (target 2–3) via substituent modification.
- Plasma protein binding assays (e.g., equilibrium dialysis).
- Microsomal stability tests (e.g., human liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
